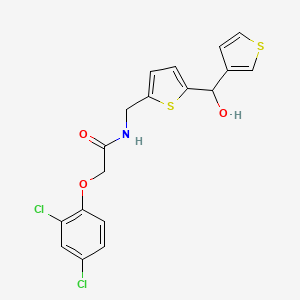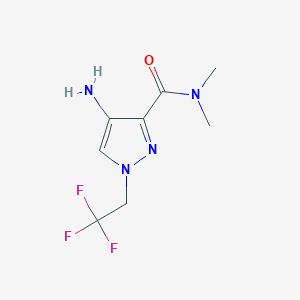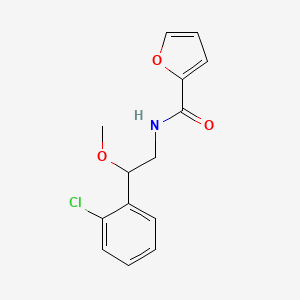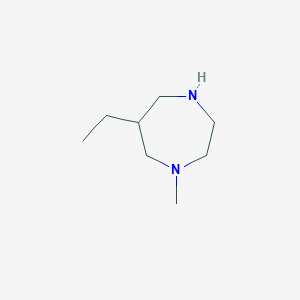
6-Ethyl-1-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1-methyl-1,4-diazepane is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2/c1-3-8-6-9-4-5-10(2)7-8/h8-9H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
- Vibrational Spectroscopic Analysis : A study conducted by Kuruvilla et al. (2018) on a similar compound (4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine) utilized FT-IR and FT-Raman techniques alongside quantum mechanical methods to interpret and predict vibrational spectra. The study emphasized the compound's spectroscopic properties and its potential biological activity inferred from molecular docking studies, suggesting antidepressant capabilities (Kuruvilla et al., 2018).
Ligand Framework for Metal Catalysts
- Ancillary Ligand Framework : Research by Ge et al. (2006) identified the 6-amino-6-methyl-1,4-diazepine framework as a suitable ligand moiety for supporting cationic group 3 metal alkyl catalysts. This framework facilitates access to tri- and tetradentate monoanionic ligand derivatives, showcasing its utility in catalysis (Ge et al., 2006).
Organocatalysis and Cascade Reactions
- Organocatalytic Cascade Reactions : Barrett et al. (2023) discussed the use of ethyl diazepane carboxylate in catalyzing the oxy-Cope rearrangement of certain carboxaldehydes through iminium ion activation. This process demonstrates the compound's role in complexity-generating cascade transformations, indicating its potential in synthesizing cyclopentane-containing products with high stereocontrol (Barrett et al., 2023).
Cytotoxicity and Inhibition Studies
- Cathepsin B Inhibition : A study by Spencer et al. (2009) on palladacycles, including derivatives with 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, showed excellent correlation between cathepsin B inhibition and cytotoxicity. These findings highlight the potential of diazepine derivatives in cancer therapy (Spencer et al., 2009).
Synthesis and Activity of Diazepine Derivatives
- Synthesis of Biologically Active 1H-1,4-Diazepines : Research by Saingar et al. (2011) described the synthesis of biologically active 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, highlighting their antimicrobial, antifungal, and anthelmintic activities. This underscores the versatility of diazepine derivatives in developing pharmaceutical agents (Saingar et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 6-Ethyl-1-methyl-1,4-diazepane are Gram-positive and Gram-negative bacteria . The compound interacts with target proteins such as L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis .
Mode of Action
This compound interacts with its targets through a process known as molecular docking . This involves the compound binding to its target proteins, which can disrupt their normal function and lead to the death of the bacteria .
Biochemical Pathways
It is known that the compound’s interaction with its target proteins can disrupt essential bacterial processes, leading to their death .
Pharmacokinetics
The compound’s molecular docking properties suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is the death of the targeted bacteria . The compound has been shown to exhibit potent activity against all tested strains of bacteria, including Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium, Escherichia coli, Pseudonymous, and Shigella sp .
Propriétés
IUPAC Name |
6-ethyl-1-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-8-6-9-4-5-10(2)7-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZPHBKPSFKUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1782341-38-1 |
Source


|
| Record name | 6-ethyl-1-methyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine](/img/structure/B2532104.png)

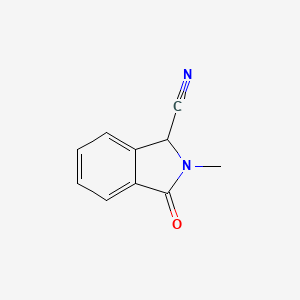
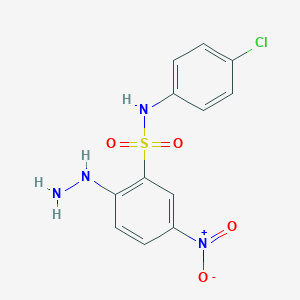
![2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2532109.png)
![(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2532111.png)
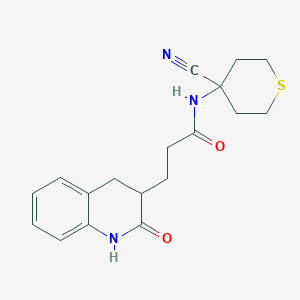

![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)
